molecular formula C22H21N3S B2631268 2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207015-02-8

2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No. B2631268
CAS RN: 1207015-02-8
M. Wt: 359.49
InChI Key: VAOBUIVKUKPJBT-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a heterocyclic organic compound that contains a pyrazole and pyrazine ring. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine falls under the broader category of pyrazolo[1,5-a]pyrazine derivatives, which have been extensively studied for their biological activities and synthesis methods. For instance, Zaki, Sayed, and Elroby (2016) described the synthesis of various pyrazolo[1,5-a]pyrimidines and investigated their biological activity, finding them effective against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016). Similarly, Shibuya (1981) explored the reactions of related compounds with amino compounds, leading to various heterocyclic compounds (Shibuya, 1981).

Anticancer Properties

Some derivatives in this chemical category have demonstrated potential anticancer activities. For example, Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with certain compounds exhibiting significant inhibitory activities (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antimicrobial Activity

In addition to anticancer properties, compounds within this class have been noted for their antimicrobial activities. Bildirici, Şener, and Tozlu (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and tested them for antibacterial activities against Gram-positive and Gram-negative bacteria, with some compounds showing promising results (Bildirici, Şener, & Tozlu, 2007).

Chemical Synthesis Methods

The chemical synthesis of these compounds often involves complex reactions and can lead to a variety of derivatives with different biological activities. Al-Matar, Khalil, Adam, and Elnagdi (2010) detailed a green, solvent-free synthesis method for Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines, which belong to the same chemical family (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-15-4-7-18(8-5-15)14-26-22-21-13-20(24-25(21)11-10-23-22)19-9-6-16(2)12-17(19)3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOBUIVKUKPJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

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